Xiaxia Wang,
Dinglei Xiang,
Ziyi Wang,
Zhaoguo Wang,
Xue Yang,
Shuai Yu,
Qiuxia Pang,
Sheng Liu,
Li Yan
PMID: 33752163
DOI:
10.1016/j.ecoenv.2021.112131
Abstract
The odor compound from Periploca sepium Bunge, 2-hydroxy-4-methoxy-benzaldehyde (HMB), is an allelochemical agent and is one of the least investigated isomers of vanillin. In this study, we used label-free quantitative proteomics analysis technology to investigate the effect of HMB on the protein expression of Humulus scandens (Lour.) Merr. leaves in July 2019 on Guiyang. A total of 269 proteins of 624 identified proteins were differentially expressed, among which 21.18% of the proteins were up-regulated and 32.71% down-regulated. These proteins were classified into 11 cell components and more than 20% of differentially expressed proteins were located in cell membrane and chloroplast. Functional classification analysis showed that 12 molecular functions were altered upon HMB treatment, and the ratio of catalytic activity was the highest (19.53%). At least 12 biological functions were affected, which involved small molecule metabolic processes, organic substance metabolic processes, gene expression, and photosynthesis. Our data provide resources and insights into the biochemical mechanism by which HMB kills weeds.
Matthew W Ethington,
Gabriel P Hughes,
Nicole R VanDerLaan,
Matthew D Ginzel
PMID: 33616837
DOI:
10.1007/s10886-021-01256-z
Abstract
The peach bark beetle (Phloeotribus liminaris Harris, PBB) affects the health, quality, and value of black cherry (Prunus serotina Ehrh.) within the Central Hardwoods Forest Region of North America. When colonized by adult beetles, black cherry trees produce a defensive exudate, or 'gum', staining the wood and decreasing its value up to 90%. Current management tactics are inadequate to avoid extensive damage to most veneer-sized black cherry in the region. We test the hypothesis that PBB colonization behavior is chemically-mediated and determine the extent to which PBB is attracted to compounds associated with wounded or PBB-infested cherry wood. Through olfactometer and field bioassays, we determined that adult PBB were attracted to cherry branches infested with female beetles. We then used dynamic headspace sampling to collect volatiles associated with wounded and infested bolts of black cherry. The volatile benzaldehyde dominated these collections and was more abundant in aerations of female-infested bolts than other odor sources. In subsequent field bioassays, we evaluated the bioactivity of benzaldehyde, as well as α-longipinene, in combination with several chemical carriers. Traps baited with benzaldehyde captured more PBB than all other treatments, irrespective of other lure components. Moreover, PBB were not attracted to traps baited solely with ethanol, a common attractant for bark beetles that colonize hardwood trees. This is the first report of benzaldehyde as an attractant for a species of bark beetle and could aid in developing semiochemical-based management tactics for this important pest.
Qiong Xiao,
Minwan Hu,
Si Chen,
Zeyu Shi,
Jinping Hu,
Ping Xie,
Dali Yin
PMID: 33065444
DOI:
10.1016/j.bmc.2020.115722
Abstract
IMMH001, which is a prodrug for sphingosine-1-phosphate receptor 1 (S1P
) agonist, is converted to the active form, its monophosphate ester (S)-IMMH001-P, by sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2) in vivo. In this study, we designed head-piece-modified analogues of IMMH001 based on structural information and prepared them with an efficient modular synthetic strategy. The analogues showed higher phosphorylation rates in human blood than the parent compound. These results indicated that the pro-R hydroxymethyl in the head-piece-moiety of IMMH001 prevents the pro-S hydroxymethyl from being phosphorylated by the kinase and ATP. The analogues may have better therapeutic potential.
Nabil Al-Zaqri,
Mohammed Suleiman,
Anas Al-Ali,
Khaled Alkanad,
Karthik Kumara,
Neartur K Lokanath,
Abdelkader Zarrouk,
Ali Alsalme,
Fahad A Alharthi,
Afnan Al-Taleb,
Amjad Alsyahi,
Ismail Warad
PMID: 33339423
DOI:
10.3390/molecules25245970
Abstract
The
⇔
isomerization of 2,5-dimethoxybenzaldehyde was theoretically studied by density functional theory (DFT) to examine its favored conformers via sp
-sp
single rotation. Both isomers were docked against 1BNA DNA to elucidate their binding ability, and the DFT-computed structural parameters results were matched with the X-ray diffraction (XRD) crystallographic parameters. XRD analysis showed that the
-isomer was structurally favored and was also considered as the kinetically preferred isomer, while several hydrogen-bonding interactions detected in the crystal lattice by XRD were in good agreement with the Hirshfeld surface analysis calculations. The molecular electrostatic potential, Mulliken and natural population analysis charges, frontier molecular orbitals (HOMO/LUMO), and global reactivity descriptors quantum parameters were also determined at the B3LYP/6-311G(d,p) level of theory. The computed electronic calculations, i.e., TD-SCF/DFT, B3LYP-IR, NMR-DB, and GIAO-NMR, were compared to the experimental UV-Vis., optical energy gap, FTIR, and
H-NMR, respectively. The thermal behavior of 2,5-dimethoxybenzaldehyde was also evaluated in an open atmosphere by a thermogravimetric-derivative thermogravimetric analysis, indicating its stability up to 95 °C.
Amandine L Flourat,
Jeanne Combes,
Claire Bailly-Maitre-Grand,
Kévin Magnien,
Arnaud Haudrechy,
Jean-Hugues Renault,
Florent Allais
PMID: 33058548
DOI:
10.1002/cssc.202002141
Abstract
p-Hydroxycinnamic acids (i. e., p-coumaric, ferulic, sinapic, and caffeic acids) are phenolic compounds involved in the biosynthesis pathway of lignin. These naturally occurring molecules not only exhibit numerous attractive properties, such as antioxidant, anti-UV, and anticancer activities, but they also have been used as building blocks for the synthesis of tailored monomers and functional additives for the food/feed, cosmetic, and plastics sectors. Despite their numerous high value-added applications, the sourcing of p-hydroxycinnamic acids is not ensured at the industrial scale except for ferulic acid, and their production cost remains too high for commodity applications. These compounds can be either chemically synthesized or extracted from lignocellulosic biomass, and recently their production through bioconversion emerged. Herein the different strategies described in the literature to produce these valuable molecules are discussed.
Viviane Zeringóta,
Ronaldo A Pereira-Junior,
André L F Sarria,
Ariele C C Henrique,
Michael A Birkett,
Lígia M F Borges
PMID: 33038704
DOI:
10.1016/j.ttbdis.2020.101582
Abstract
It is already known that the beagle breed of domestic dogs produces semiochemicals capable of repelling the brown dog tick, Rhipicephalus sanguineus sensu lato (s.l.). With a view to discovering new non-host semiochemicals as tick repellents, we compared the semiochemicals produced by a putative tick-resistant breed of dog, miniature pinscher, with known tick-resistant (beagle) and tick-susceptible (English cocker spaniel) breeds. Two non-host compounds produced by beagles, i.e. 2-hexanone and benzaldehyde, were shown to be present in samples collected from all three breeds. Furthermore, two compounds, 6-methyl-5-hepten-2-one and 1,2,4-trimethylbenzene, were found in higher amounts in samples collected from miniature pinscher dogs. The mean amounts of benzaldehyde, 2-hexanone and 1,2,4-trimethylbenzene were similar for beagles and miniature pinschers (P > 0.05) and higher than the means observed for cocker spaniels (P < 0.05), whereas the mean amount of 6-methyl-5-hepten-2-one produced by miniature pinschers was significantly higher (P < 0.05) than for the other breeds of dogs. In Petri-dish assays with adult R. sanguineus s.l., 6-methyl-5-hepten-2-one was repellent for all observation periods evaluated for the two highest concentrations (0.100 and 0.200 mg.cm
, P < 0.01). The obtained results support our hypothesis that miniature pinschers are a tick-resistant dog breed and agree with previous observations of miniature pinschers being the breed least parasitized by ticks. Furthermore, the non-host semiochemical 6-methyl-5-hepten-2-one has potential to be developed for use as a repellent for the protection of susceptible dogs from R. sanguineus s.l. ticks.
Sangram Gore,
Kirill Ukhanov,
Cyril Herbivo,
Naeem Asad,
Yuriy V Bobkov,
Jeffrey R Martens,
Timothy M Dore
PMID: 32865973
DOI:
10.1021/acschembio.0c00541
Abstract
The chemosensory system of any animal relies on a vast array of detectors tuned to distinct chemical cues. Odorant receptors and the ion channels of the TRP family are all uniquely expressed in olfactory tissues in a species-specific manner. Great effort has been made to characterize the molecular and pharmacological properties of these proteins. Nevertheless, most of the natural ligands are highly hydrophobic molecules that are not amenable to controlled delivery. We sought to develop photoreleasable, biologically inactive odorants that could be delivered to the target receptor or ion channel and effectively activated by a short light pulse. Chemically distinct ligands eugenol, benzaldehyde, 2-phenethylamine, ethanethiol, butane-1-thiol, and 2,2-dimethylethane-1-thiol were modified by covalently attaching the photoremovable protecting group (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ). The CyHQ derivatives were shown to release the active odorant upon illumination with 365 and 405 nm light. We characterized their bioactivity by measuring activation of recombinant TRPV1 and TRPA1 ion channels expressed in HEK 293 cells and the electroolfactogram (EOG) response from intact mouse olfactory epithelium (OE). Illumination with 405 nm light was sufficient to robustly activate TRP channels within milliseconds of the light pulse. Photoactivation of channels was superior to activation by conventional bath application of the ligands. Photolysis of the CyHQ-protected odorants efficiently activated an EOG response in a dose-dependent manner with kinetics similar to that evoked by the vaporized odorant amyl acetate (AAc). We conclude that CyHQ-based, photoreleasable odorants can be successfully implemented in chemosensory research.
Franco Bisceglie,
Francesca Degola,
Dominga Rogolino,
Gianluigi Giannelli,
Nicolò Orsoni,
Giorgio Spadola,
Marianna Pioli,
Francesco M Restivo,
Mauro Carcelli,
Giorgio Pelosi
PMID: 33077881
DOI:
10.1038/s41598-020-74574-z
Abstract
Great are the expectations for a new generation of antimicrobials, and strenuous are the research efforts towards the exploration of diverse molecular scaffolds-possibly of natural origin - aimed at the synthesis of new compounds against the spread of hazardous fungi. Also high but winding are the paths leading to the definition of biological targets specifically fitting the drug's structural characteristics. The present study is addressed to inspect differential biological behaviours of cinnamaldehyde and benzaldehyde thiosemicarbazone scaffolds, exploiting the secondary metabolism of the mycotoxigenic phytopathogen Aspergillus flavus. Interestingly, owing to modifications on the parent chemical scaffold, some thiosemicarbazones displayed an increased specificity against one or more developmental processes (conidia germination, aflatoxin biosynthesis, sclerotia production) of A. flavus biology. Through the comparative analysis of results, the ligand-based screening strategy here described has allowed us to delineate which modifications are more promising for distinct purposes: from the control of mycotoxins contamination in food and feed commodities, to the environmental management of microbial pathogens, to the investigation of specific structure-activity features for new generation drug discovery.
Natale Badalamenti,
Vincenzo Ilardi,
Sergio Rosselli,
Maurizio Bruno,
Filippo Maggi,
Mariarosaria Leporini,
Tiziana Falco,
Monica R Loizzo,
Rosa Tundis
PMID: 32708773
DOI:
10.3390/molecules25143249
Abstract
(L.) Boiss. (Apiaceae) is a species occurring in the Balkan-Tyrrhenian area. The object of the present study is Sicilian
subsp.
(Guss.) Troia & Raimondo, classified as an endemic
subspecies. Aerial parts of this plant species were subjected to hydrodistillation to obtain an essential oil. A total of 93 compounds were identified with 2,3,6-trimethyl benzaldehyde (19.0%), spathulenol (9.0%), (
)-caryophyllene (5.4%), and caryophyllene oxide (5.4%) as the main components. The biological activities of
essential oil were also investigated. This oil showed an interesting antioxidant potential in a 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) test (IC
of 14.05 μg/mL). Additionally, hypoglycemic and antilipidemic effects were evaluated. Lipase enzyme was inhibited with an IC
value of 41.99 μg/mL. Obtained data demonstrated that
could be considered a promising source of bioactive compounds useful for the treatment and management of obesity.